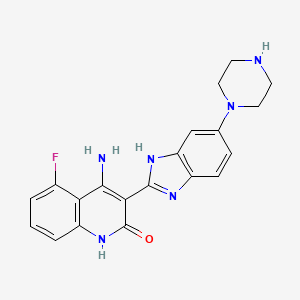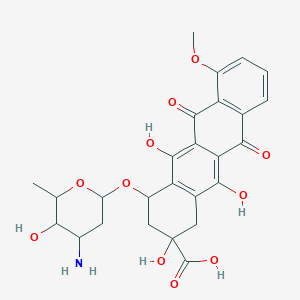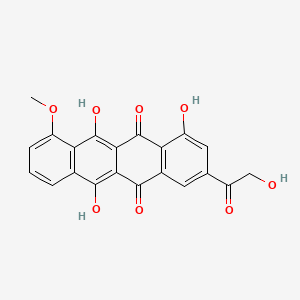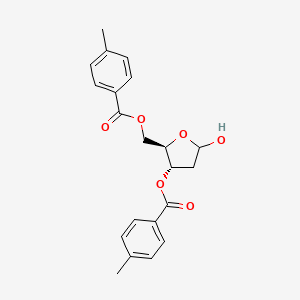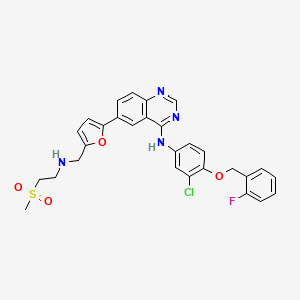
Lapatinib 2-Fluoro Impurity
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lapatinib 2-Fluoro Impurity is a variant of Lapatinib, a drug used to treat certain types of breast cancer . It’s an impurity that can be found in Lapatinib during its synthesis .
Molecular Structure Analysis
The molecular formula of Lapatinib 2-Fluoro Impurity is C29H26ClFN4O4S . The molecular weight is 581.07 . The IUPAC name is N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine .Applications De Recherche Scientifique
Efflux and Uptake Transporters in Lapatinib Disposition
Lapatinib's interaction with efflux and uptake transporters significantly influences its disposition and drug interactions. It is a substrate for efflux transporters P-glycoprotein (Pgp) and breast cancer resistance protein (BCRP), and also inhibits these efflux transporters as well as the hepatic uptake transporter organic anion transporting polypeptide 1B1 (OATP1B1) (Polli et al., 2008).
Therapeutic Potential in Combination Treatments
Research indicates the efficacy of lapatinib in combination with other treatments. For example, combining lapatinib with capecitabine shows promise in treating HER2-positive advanced breast cancer, providing superior outcomes compared to capecitabine alone (Geyer et al., 2006). Another study showed that lapatinib combined with the fluoropyrimidine derivative S-1 could be a promising treatment for pancreatic cancer, indicating its broad therapeutic potential (Komoto et al., 2010).
Mechanistic Insights and Drug Resistance
Lapatinib's ability to inhibit HER2 and EGFR tyrosine kinases is central to its action against tumor cell growth. It retains significant activity against trastuzumab-conditioned HER-2-positive breast cancer cell lines, offering insights into overcoming drug resistance (Konecny et al., 2006).
Metabolism and Hepatotoxicity
Understanding lapatinib's metabolism is crucial for mitigating its hepatotoxicity. The metabolism involves multiple pathways, including N- and α-carbon oxidation, which could be linked to its clinical liver injury. This highlights the importance of considering metabolic pathways and potential reactive metabolites in assessing lapatinib's safety profile (Castellino et al., 2012).
Safety And Hazards
Orientations Futures
While specific future directions for Lapatinib 2-Fluoro Impurity are not provided, research into Lapatinib and its derivatives continues to be a significant area of interest in the treatment of breast cancer . Further indications such as HER2-positive refractory metastatic colorectal cancer may arise in the future .
Propriétés
IUPAC Name |
N-[3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClFN4O4S/c1-40(36,37)13-12-32-16-22-8-11-27(39-22)19-6-9-26-23(14-19)29(34-18-33-26)35-21-7-10-28(24(30)15-21)38-17-20-4-2-3-5-25(20)31/h2-11,14-15,18,32H,12-13,16-17H2,1H3,(H,33,34,35) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSNUFCAWIGPSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC=CC=C5F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClFN4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lapatinib 2-Fluoro Impurity | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



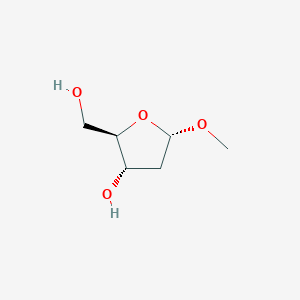
![Des-6-[4-(2-hydroxyethyl)-1-piperazinyl]-6-chloro Dasatinib](/img/structure/B601077.png)
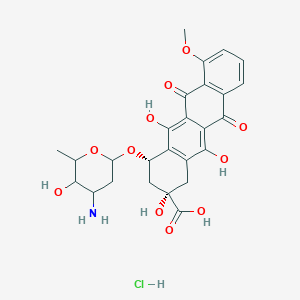
![[(2S,4S,5R)-2-Chloro-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate](/img/structure/B601083.png)
